![molecular formula C15H11ClF3NOS B5794441 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide binds to the μ-opioid receptor and blocks the binding of endogenous opioid peptides, such as enkephalins and endorphins. This leads to a decrease in the receptor's activity, resulting in reduced pain relief and addiction-related behaviors.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide can reduce the analgesic effects of morphine and other opioid drugs, indicating its potential as a treatment for opioid addiction. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, suggesting that it may have therapeutic potential in treating addiction to these substances.
实验室实验的优点和局限性
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has several advantages as a research tool. It is a highly selective antagonist of the μ-opioid receptor, which makes it an essential tool for studying the receptor's function and signaling pathways. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide is also relatively easy to synthesize, which makes it readily available for use in research.
However, there are also some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide in lab experiments. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been shown to have some off-target effects, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide. One area of research is the development of more potent and selective antagonists of the μ-opioid receptor. Another area of research is the investigation of the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide in the treatment of opioid addiction and other substance use disorders. Finally, research on the off-target effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide may help to identify new targets for drug development in the treatment of pain and addiction.
合成方法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylthioacetic acid in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and a coupling agent such as N-hydroxysuccinimide (NHS). The reaction yields N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide as a white solid with a purity of over 95%.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been extensively used in scientific research to study the μ-opioid receptor and its role in pain management, addiction, and other physiological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it an essential tool for studying the receptor's function and signaling pathways.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-13-7-6-10(8-12(13)15(17,18)19)20-14(21)9-22-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLITQXBUDLMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
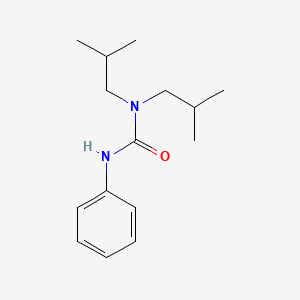
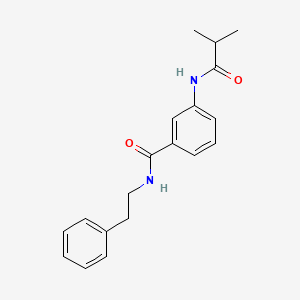
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
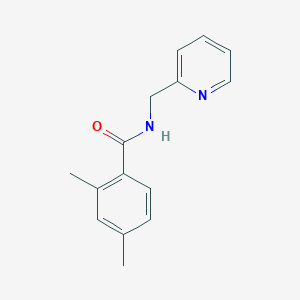
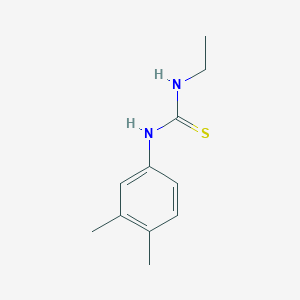

![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)
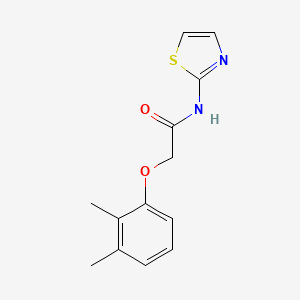
![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
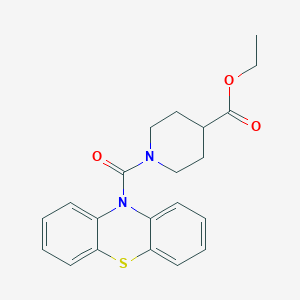
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)